molecular formula C11H11N7O3 B3879717 (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(pyridin-2-ylmethylene)acetohydrazide

(E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(pyridin-2-ylmethylene)acetohydrazide

Cat. No.: B3879717
M. Wt: 289.25 g/mol
InChI Key: ZISUOLVFOGBKNQ-LHHJGKSTSA-N
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Description

(E)-2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(pyridin-2-ylmethylene)acetohydrazide is a heterocyclic compound featuring a triazinone core (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) linked via an amino group to an acetohydrazide scaffold. The (E)-configuration of the pyridin-2-ylmethylene substituent introduces rigidity and planar geometry, which may enhance binding interactions in biological or catalytic systems.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O3/c19-8(16-14-5-7-3-1-2-4-12-7)6-13-9-10(20)15-11(21)18-17-9/h1-5H,6H2,(H,13,17)(H,16,19)(H2,15,18,20,21)/b14-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISUOLVFOGBKNQ-LHHJGKSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(pyridin-2-ylmethylene)acetohydrazide can be elucidated through comparisons with analogous compounds. Below is a detailed analysis based on substituent variations, heterocyclic cores, and reported bioactivities:

Substituent Variations on the Hydrazide Moiety

Compound Name Key Substituent Differences Structural Impact
(E)-2-((3,5-Dioxo-triazin-6-yl)amino)-N'-(pyridin-2-ylmethylene)acetohydrazide (Target Compound) Pyridin-2-ylmethylene group Planar geometry enhances π-π stacking; potential for metal coordination .
2-[(3,5-Dioxo-triazin-6-yl)amino]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide 4-Trifluoromethylphenyl substituent Increased hydrophobicity; electron-withdrawing CF₃ group may alter reactivity.
2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide Triazolylsulfanyl and 3-pyridinylmethylene groups Sulfur atom introduces polarizability; triazole core modifies electronic density.

Core Heterocyclic Modifications

Compound Class Core Structure Functional Implications
Triazinone Derivatives (Target Compound) 1,2,4-Triazin-3,5-dione High polarity due to carbonyl groups; potential for hydrogen bonding .
Triazole Derivatives 1,2,4-Triazole with sulfanyl substituents Enhanced metabolic stability; sulfur atom may improve pharmacokinetic properties.
Pyrazole Derivatives 3,5-Dimethyl-1H-pyrazole Increased steric bulk; methyl groups may hinder rotational freedom.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(pyridin-2-ylmethylene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
(E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(pyridin-2-ylmethylene)acetohydrazide

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